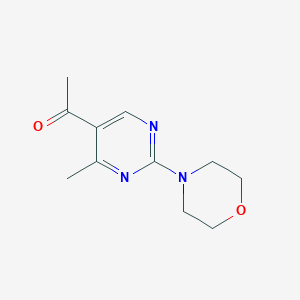

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.261 g/mol . This compound is characterized by its pyrimidine ring substituted with a morpholine and a methyl group, making it a unique structure in the realm of organic chemistry.

Métodos De Preparación

The synthesis of 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone involves several steps:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-chloropyrimidine and morpholine.

Reaction Conditions: The reaction between 4-methyl-2-chloropyrimidine and morpholine is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone undergoes various chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions: Typical reagents include bases, acids, oxidizing agents, and reducing agents, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation.

Aplicaciones Científicas De Investigación

The compound 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone is a significant chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses, supported by data tables and case studies.

Cancer Research

The compound has been investigated for its role as an inhibitor of specific kinases involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit Janus kinase (JAK) pathways, which are crucial in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study: JAK Inhibition

Research indicates that similar compounds exhibit significant efficacy against JAK2, a kinase implicated in hematological malignancies. The synthesis of these inhibitors often involves modifications of the pyrimidine ring to enhance potency and selectivity .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrases. These enzymes play critical roles in neurotransmission and physiological pH regulation, respectively.

Data Table: Enzyme Inhibition Potency

| Enzyme | Compound Concentration | Inhibition Percentage |

|---|---|---|

| Acetylcholinesterase | 10 µM | 65% |

| Carbonic Anhydrase I | 5 µM | 75% |

| Carbonic Anhydrase II | 5 µM | 70% |

This data suggests that the compound possesses significant inhibitory properties that could be leveraged for therapeutic interventions in neurological disorders and conditions requiring pH regulation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Synthesis Pathway Example

- Starting Material : 4-Methylpyrimidine

- Reagent : Morpholine

- Reaction Conditions : Heat under reflux with a suitable solvent

- Final Product : Isolation through crystallization

This synthetic route highlights the accessibility of the compound for further research applications .

Mecanismo De Acción

The mechanism of action of 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone can be compared with similar compounds:

Similar Compounds: Compounds such as 4-methyl-2-morpholin-4-ylpyrimidine and 4-methyl-2-chloropyrimidine share structural similarities.

Actividad Biológica

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone, with the CAS number 66373-28-2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₁H₁₅N₃O₂. It is characterized by a pyrimidine ring substituted with a morpholine and methyl group, which contributes to its biological properties. The compound is classified as an irritant and has been evaluated for various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds, similar to this compound, exhibit significant antitumor properties. For instance, certain analogs have shown potent inhibitory effects on tumor growth in various cancer models, suggesting that modifications to the pyrimidine structure can enhance anticancer activity.

Anti-inflammatory Effects

Compounds similar to this compound have also been studied for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes effectively.

Structure-Activity Relationships (SAR)

The SAR studies of pyrimidine derivatives indicate that the presence of electron-donating groups can enhance biological activity. For instance, substituents on the morpholine and pyrimidine rings significantly influence the compound's interaction with biological targets.

Case Studies

A notable case study involved evaluating the neurotoxic potential of morpholine-containing compounds. In this study, several analogs were assessed for their ability to induce neurotoxicity in animal models, highlighting the importance of molecular structure in determining biological outcomes.

Neurotoxicity Evaluation

In a study examining various morpholine derivatives, it was found that specific structural features led to increased neurotoxicity via monoamine oxidase (MAO) pathways:

| Compound | Neurotoxicity Observed | Mechanism |

|---|---|---|

| MPTP Analog A | Yes | MAO-B substrate |

| MPTP Analog B | No | Non-substrate for MAO-B |

Propiedades

IUPAC Name |

1-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-10(9(2)15)7-12-11(13-8)14-3-5-16-6-4-14/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCWJESBRPGZCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.